molecular formula C8H15N3O B13319136 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine

5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13319136
M. Wt: 169.22 g/mol
InChI Key: OVNNDWVVGWVIAE-UHFFFAOYSA-N
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Description

5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms, making it a valuable scaffold in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethyl-1-methyl-1H-pyrazol-4-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ethoxylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The presence of the ethoxy and methyl groups can influence its binding affinity and selectivity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the ethoxy group, which can enhance its solubility and reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

5-ethoxy-3-ethyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C8H15N3O/c1-4-6-7(9)8(12-5-2)11(3)10-6/h4-5,9H2,1-3H3

InChI Key

OVNNDWVVGWVIAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1N)OCC)C

Origin of Product

United States

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